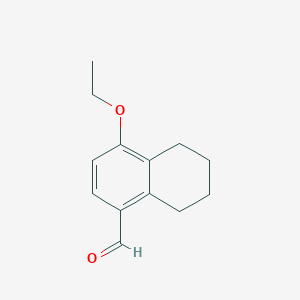

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

Overview

Description

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde (CAS: 883540-98-5) is a bicyclic aromatic aldehyde featuring a partially hydrogenated naphthalene backbone with an ethoxy substituent at the 4-position and a formyl group at the 1-position. Its structure combines the rigidity of the tetrahydronaphthalene system with the electronic effects of the ethoxy and aldehyde groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde as the starting material.

Ethoxylation: The compound undergoes ethoxylation, where an ethoxy group is introduced to the naphthalene ring. This is usually achieved through a reaction with ethyl iodide in the presence of a base such as potassium carbonate.

Purification: The final product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.

Reduction: 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Intermediate in Synthesis : 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations that can lead to the formation of diverse chemical entities.

- Synthetic Routes : Common synthetic routes involve the introduction of functional groups through oxidation, reduction, or substitution reactions. For instance, the aldehyde group can be oxidized to form carboxylic acids or reduced to yield alcohols.

-

Biological Research

- Potential Biological Activities : Preliminary studies suggest that this compound may exhibit biological activities that warrant further investigation. Its interactions with biomolecules could lead to insights into its pharmacological properties.

- Therapeutic Applications : The compound is being explored for potential therapeutic uses, particularly in drug development where it may serve as a building block for new pharmaceuticals.

-

Material Science

- Specialty Chemicals Production : In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings and polymers.

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of this compound as a precursor for synthesizing novel naphthalene derivatives. The reaction involved nucleophilic substitution at the aldehyde position, leading to compounds with enhanced biological activity.

Research focused on evaluating the biological activity of derivatives synthesized from this compound. The findings indicated that certain derivatives exhibited promising anti-inflammatory properties in vitro.

Mechanism of Action

The mechanism by which 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors to modulate biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives, differing primarily in substituent type, position, and ring saturation. Below is a detailed analysis of its key analogs, supported by experimental data and reactivity studies.

Substituent Variations: Methoxy vs. Ethoxy

- 5-Methoxy-2,3-dihydro-1H-indene-4-carbaldehyde (A492238) Similarity: 0.94 Structure: Features a dihydroindene core (two fused cyclohexene rings) with a methoxy group at the 5-position and a carbaldehyde at the 4-position. However, methoxy derivatives like 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde () showed inhibited catalytic dehydrogenation with iridium pincer complexes due to strong coordination to the metal center, suggesting ethoxy’s larger size might alter binding dynamics .

- 2-Propoxy-5-propylbenzaldehyde (A691327) Similarity: 0.89 Structure: A simpler monocyclic system with propoxy and propyl substituents. Applications: Linear alkyl chains may improve lipophilicity but reduce ring strain compared to bicyclic systems, impacting biological membrane penetration .

Ring System Modifications

- 5,6,7,8-Tetrahydro-3-methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde () Structure: Adds methyl groups at the 5,5,8,8-positions, increasing steric hindrance and hydrophobicity.

5,6,7,8-Tetrahydro-4-methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde ()

Functional Group Comparisons

- 2-Acetyl-5,6,7,8-tetrahydronaphthalene ()

- Structure : Replaces the carbaldehyde with an acetyl group.

- Bioactivity : Acetyl derivatives exhibit significant antioxidant and tumor-inhibitory activity (e.g., pyrazolopyridine derivative 5a in outperformed ascorbic acid in scavenging assays). The ethoxy-carbaldehyde combination may offer distinct redox properties due to the aldehyde’s electrophilicity .

Comparative Data Table

Biological Activity

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde (CAS No. 883540-98-5) is a compound with notable biological activity that has been explored in various studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a tetrahydronaphthalene core with an ethoxy group and an aldehyde functional group. The structural characteristics of this compound contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted on derivatives of tetrahydronaphthalene compounds found that certain modifications could enhance their antibacterial and antifungal properties. This suggests that the aldehyde functionality may play a critical role in the interaction with microbial targets .

Anti-inflammatory Effects

In vitro studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines. This effect is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary results indicate that it induces apoptosis in cancer cells through the activation of caspase pathways. This property makes it a candidate for further development as an anticancer agent .

Case Studies

- Study on Antimicrobial Activity : A comparative study assessed the antimicrobial effects of various naphthalene derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria and fungi while showing moderate activity against Gram-negative strains .

- Inflammation Model : In a mouse model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 cytokines compared to controls. This supports its potential use in managing inflammatory diseases .

- Cancer Cell Line Studies : In assays with human breast cancer cell lines (MCF-7), the compound exhibited IC50 values in the micromolar range. Mechanistic studies revealed that it triggers apoptosis via mitochondrial pathways .

Data Table: Biological Activity Overview

Properties

IUPAC Name |

4-ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONUTBXJGDBKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2CCCCC2=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.